molecular formula C38H52O16 B1250449 Chantriolide A

Chantriolide A

Cat. No. B1250449
M. Wt: 764.8 g/mol
InChI Key: USPJZXFXCUYTIH-OILQBTDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chantriolide A is a natural product found in Tacca plantaginea and Tacca chantrieri with data available.

Scientific Research Applications

Chantriolide A: Structural Analysis and Origin

Chantriolide A, a withanolide glucoside, was first identified in the rhizomes of Tacca chantrieri. This discovery was significant as withanolides were predominantly found in the Solanaceae family, making this the first occurrence in the Taccaceae family. The compound's structure was elucidated through extensive spectroscopic studies and acid hydrolysis (Yokosuka, Mimaki, & Sashida, 2003).

Chantriolide A in Hepatoprotective Research

Recent research has explored the hepatoprotective effects of withanolides, including chantriolide A, isolated from Tacca chantrieri. These compounds showed significant enhancement of cell viability in tert-butyl hydroperoxide-injured hepatocytes, indicating their potential in liver protection (Yang et al., 2022).

Chantriolide A and Inflammatory Response

Chantriolide A, along with other steroidal glucosides from Tacca chantrieri, demonstrated inhibitory effects on nitric oxide production in microglial cells. This indicates potential anti-inflammatory applications (Yen et al., 2016).

Additional Research

Further research into chantriolide A includes its isolation from Tacca plantaginea, contributing to the understanding of withanolide distribution across different plant species (Liu et al., 2006).

properties

Product Name

Chantriolide A

Molecular Formula

C38H52O16

Molecular Weight

764.8 g/mol

IUPAC Name

[(1S,2S,4S,5R,7S,9S,10R,11S,12S,14S,15S,16R,19S)-10-acetyloxy-5-hydroxy-11,15-dimethyl-16-[(1S)-1-[(2R)-4-methyl-6-oxo-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-2-yl]ethyl]-17-oxo-3,8-dioxahexacyclo[10.7.0.02,4.05,11.07,9.015,19]nonadecan-14-yl] acetate

InChI

InChI=1S/C38H52O16/c1-13-7-21(52-34(46)17(13)12-48-35-29(45)28(44)27(43)23(11-39)53-35)14(2)26-20(42)8-18-25-19(9-24(36(18,26)5)49-15(3)40)37(6)32(50-16(4)41)30-22(51-30)10-38(37,47)33-31(25)54-33/h14,18-19,21-33,35,39,43-45,47H,7-12H2,1-6H3/t14-,18+,19+,21-,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,32+,33+,35-,36-,37+,38+/m1/s1

InChI Key

USPJZXFXCUYTIH-OILQBTDASA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2C(=O)C[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4([C@H]([C@@H]7[C@H](C6)O7)OC(=O)C)C)O)OC(=O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2C(=O)CC3C2(C(CC4C3C5C(O5)C6(C4(C(C7C(C6)O7)OC(=O)C)C)O)OC(=O)C)C)COC8C(C(C(C(O8)CO)O)O)O

synonyms

(22R)1alpha,12alpha-diacetoxy-2alpha,3alpha; 6alpha,7alpha-diepoxy-27-((beta-d-glucopyranosyl)oxy)-5alpha-hydroxy-16-oxowith-24-enolide
chantriolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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